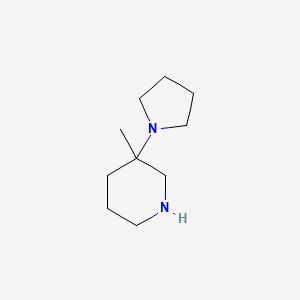
3-Methyl-3-(1-pyrrolidinyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(1-pyrrolidinyl)piperidine is a heterocyclic compound that features both a piperidine and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1-pyrrolidinyl)piperidine can be achieved through several methods. One common approach involves the reaction of 3-methylpiperidine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(1-pyrrolidinyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
3-Methyl-3-(1-pyrrolidinyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of heterocyclic compounds on biological systems.
Industry: It can be used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(1-pyrrolidinyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring that is also commonly used in drug design.
Pyrrolizine: A bicyclic compound that contains both a pyrrolidine and a benzene ring.
Uniqueness
3-Methyl-3-(1-pyrrolidinyl)piperidine is unique due to its combination of both piperidine and pyrrolidine rings, which provides it with distinct structural and chemical properties. This dual-ring structure allows for greater flexibility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3-methyl-3-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-10(5-4-6-11-9-10)12-7-2-3-8-12/h11H,2-9H2,1H3 |
Clé InChI |
KEWSAYKPLIFQFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCNC1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



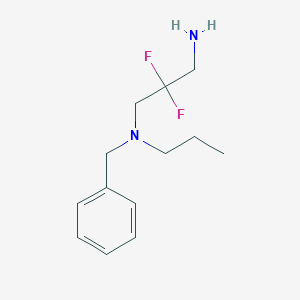
![tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13167786.png)
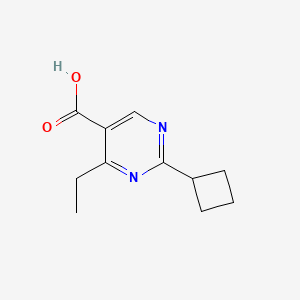


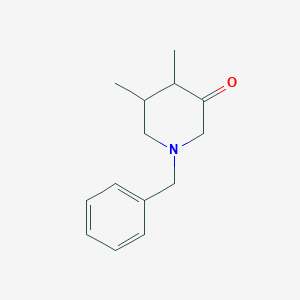


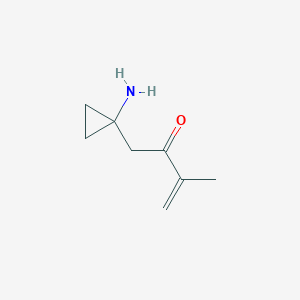

![4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid](/img/structure/B13167846.png)


